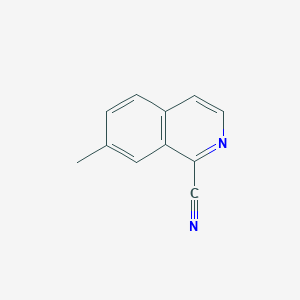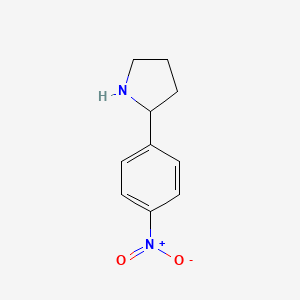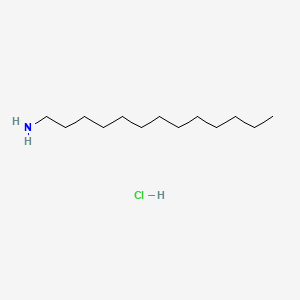![molecular formula C10H12F2N2O B12094193 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)
5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine: is a fluorinated pyridine derivative This compound is notable for its unique structure, which includes both fluorine and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates, making it a valuable component in drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 5-Fluoro-3-[(2R,4S)-4-fluoro-1-{3-nitropyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-2-yl]pyridin-2-ol
- 2(1H)-Pyridinone, 5-fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-, hydrochloride
Uniqueness: Compared to similar compounds, 5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine stands out due to its specific combination of fluorine and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H12F2N2O |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
5-fluoro-3-[(2R,4S)-4-fluoropyrrolidin-2-yl]-2-methoxypyridine |
InChI |
InChI=1S/C10H12F2N2O/c1-15-10-8(2-6(11)5-14-10)9-3-7(12)4-13-9/h2,5,7,9,13H,3-4H2,1H3/t7-,9+/m0/s1 |
InChI Key |
MPPRFQSUSJLXAQ-IONNQARKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=N1)F)[C@H]2C[C@@H](CN2)F |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C2CC(CN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5S)-1-{[(2S,5S)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B12094128.png)


![1-[5-[(E)-2-diethoxyphosphorylethenyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12094143.png)
![N-[1-(3-methylthiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12094151.png)





![2,3-Bis[(4-hydroxy-3,5-dimethoxyphenyl)-methyl]-1,4-butanediol](/img/structure/B12094182.png)

